KIN1408 -

KIN1408

Catalog Number: EVT-256372
CAS Number:
Molecular Formula: C25H19F2N3O3S
Molecular Weight: 479.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KIN1408 is an antiviral small molecule compound, as agonists of the RLR pathway. KIN1408 activate IRF3 through MAVS, thereby inhibiting infection by viruses of the families Flaviviridae (West Nile virus, dengue virus and hepatitis C virus), Filoviridae (Ebola virus), Orthomyxoviridae (influenza A virus), Arenaviridae (Lassa virus) and Paramyxoviridae (respiratory syncytial virus, Nipah virus) .
Source and Classification

KIN1408 was developed as part of ongoing research into small molecules that can modulate immune responses to combat viral infections. It is classified under antiviral agents, specifically those that enhance innate immune responses. This classification highlights its mechanism of action, which involves the activation of immune pathways rather than direct viral inhibition.

Synthesis Analysis

Methods and Technical Details

The synthesis of KIN1408 involves several chemical reactions typical in the development of small molecules. While specific synthetic routes may not be detailed in the literature, compounds in this class often undergo multi-step synthesis involving:

  • Formation of Key Intermediates: Initial steps typically involve the creation of critical intermediates through reactions such as amination or acylation.
  • Purification: After synthesis, purification techniques such as chromatography are employed to isolate KIN1408 from by-products and unreacted materials.
  • Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

KIN1408’s efficacy is linked to its ability to induce cellular responses upon interaction with immune cells. The compound initiates signaling pathways that lead to the production of interferons and other cytokines, which are crucial for antiviral defense.

  • Mechanism of Action: KIN1408 engages with specific receptors on immune cells, triggering downstream signaling cascades that enhance the expression of genes involved in antiviral responses.
  • Cellular Assays: In vitro studies have shown that treatment with KIN1408 leads to increased resistance to viral infections in cultured cells, indicating its role in modulating host defenses rather than acting directly on viral particles.
Mechanism of Action

Process and Data

The mechanism by which KIN1408 exerts its effects involves several key processes:

  • Activation of Immune Pathways: Upon administration, KIN1408 activates pathways associated with innate immunity, including those mediated by pattern recognition receptors.
  • Cytokine Production: The compound stimulates the production of type I interferons and other pro-inflammatory cytokines, which play critical roles in establishing an antiviral state within host tissues.
  • Cellular Response: Studies have demonstrated that cells treated with KIN1408 show enhanced expression of antiviral genes, contributing to increased resistance against subsequent viral challenges .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not extensively documented for KIN1408, compounds in this category typically exhibit:

Chemical properties are characterized by their reactivity towards biological targets and their ability to form complexes with proteins involved in immune signaling.

Applications

Scientific Uses

KIN1408 has significant potential applications in scientific research and therapeutic development:

  • Antiviral Therapy: Its primary application lies in enhancing antiviral responses against various pathogens, particularly those causing severe diseases like Ebola and Nipah viruses.
  • Research Tool: KIN1408 can serve as a valuable tool for studying innate immunity mechanisms and developing new strategies for viral infection control.
  • Potential Clinical Trials: Given its promising preclinical results, there may be future clinical trials aimed at evaluating its safety and efficacy in human subjects.
Introduction to Innate Immune Modulation as an Antiviral Strategy

Evolutionary Significance of RIG-I-like Receptor (RLR) Pathways in Antiviral Defense

The RLR family—comprising RIG-I (Retinoic acid-Inducible Gene I), MDA5 (Melanoma Differentiation-Associated protein 5), and LGP2 (Laboratory of Genetics and Physiology 2)—constitutes an evolutionarily conserved intracellular surveillance system critical for detecting non-self viral RNA [5] [6]. These receptors exhibit remarkable discrimination between host and pathogen nucleic acids through structural recognition of specific molecular signatures:

  • RIG-I preferentially binds short (<300 bp) double-stranded (ds)RNA or single-stranded (ss)RNA bearing 5'-triphosphates (5'-ppp) – a molecular signature absent from host cytoplasmic RNA due to capping or processing [4] [6].
  • MDA5 senses long dsRNA structures (>1 kb), typically generated during replication of picornaviruses [6].
  • LGP2, lacking caspase activation and recruitment domains (CARDs), modulates signaling by regulating RNA binding to RIG-I and MDA5 [6].

Upon ligand engagement, a sophisticated activation cascade ensues. RIG-I undergoes K63-linked polyubiquitination by E3 ubiquitin ligases TRIM25 and Riplet, facilitating its oligomerization and interaction with the mitochondrial adaptor protein MAVS (Mitochondrial Antiviral Signaling protein) [2] [5]. MAVS forms prion-like aggregates that serve as signaling hubs, recruiting tumor necrosis factor receptor-associated factors (TRAFs) to activate two key pathways:

  • TBK1/IKKε kinases phosphorylate IRF3/IRF7, triggering their dimerization, nuclear translocation, and initiation of type I (IFNα/β) and type III (IFNλ) interferon transcription [1] [6].
  • IKKα/β/γ complexes activate NF-κB, driving expression of proinflammatory cytokines (e.g., TNF-α, IL-6) [6].

The secreted IFNs bind cognate receptors (IFNAR, IFNLR) on infected and neighboring cells, activating the JAK-STAT pathway and inducing hundreds of interferon-stimulated genes (ISGs). These ISGs encode potent antiviral effectors like PKR (protein kinase R), OAS (2'-5'-oligoadenylate synthetase), and ISG15, which collectively establish an antiviral state by inhibiting viral entry, transcription, translation, replication, and assembly [1] [8]. This evolutionary ancient RLR-IRF3/NF-κB axis is indispensable for controlling initial viral spread and orchestrating adaptive immunity, making it an attractive target for pharmacological enhancement [1] [5] [6].

Viruses have consequently evolved myriad evasion strategies targeting RLR signaling. Examples include proteolytic cleavage of MAVS (HCV NS3/4A protease), deubiquitination of RIG-I or TBK1 (SARS-CoV-2 PLpro, Ebola VP35), sequestration of dsRNA (Influenza NS1), and inhibition of IRF3 phosphorylation (Nipah V, W proteins) [2] [5] [8]. These evasion mechanisms underscore the critical importance of the RLR pathway in antiviral defense and validate its potentiation as a therapeutic countermeasure.

Table 1: Key Components of the RLR Signaling Pathway and Viral Evasion Tactics

Pathway ComponentFunctionExample Viral Evasion Mechanism
RIG-IBinds 5'ppp-ds/ssRNAVP35 (Ebola): dsRNA sequestration; PLpro (SARS-CoV-2): Deubiquitination
MDA5Binds long dsRNA2C protein (Enteroviruses): Proteolytic cleavage
TRIM25/RipletE3 ligases mediating RIG-I K63-ubiquitinationNS1 (Influenza A): TRIM25 binding inhibition
MAVSMitochondrial adaptor; prion-like signalingNS3/4A (HCV): Proteolytic cleavage
TBK1/IKKεKinases phosphorylating IRF3/IRF7VP3 (Rotavirus): TBK1/IKKε degradation
IRF3/IRF7Transcription factors for IFN genesV protein (Nipah): Inhibition of phosphorylation

Rationale for Host-Directed Therapies in RNA Virus Infections

The limitations of DAAs are starkly evident in the context of rapidly mutating RNA viruses. Viral mutation rates (10⁻³ to 10⁻⁶ errors per base per replication cycle) and the generation of quasispecies facilitate rapid selection of drug-resistant variants under selective pressure, as observed with neuraminidase inhibitors in influenza, NS5A inhibitors in HCV, and nucleoside analogs in SARS-CoV-2 [3] [7] [9]. Host-directed therapies (HDTs), particularly RLR agonists, offer compelling advantages:

  • Higher Genetic Barrier to Resistance: Targeting host factors essential for viral replication (e.g., RIG-I, cellular kinases, trafficking machinery) exerts selective pressure on elements with low mutation rates compared to viral polymerases. Viruses cannot readily mutate to dispense with these host dependencies [3] [7].
  • Broad-Spectrum Activity: Many RNA viruses from distinct families (Flaviviridae, Filoviridae, Orthomyxoviridae, Paramyxoviridae, Arenaviridae) are susceptible to IRF3/IFN-mediated antiviral states, as their replication cycles rely on common host pathways [1] [10]. Activating upstream innate sensors like RIG-I can therefore inhibit phylogenetically diverse viruses simultaneously, a crucial advantage for pandemic preparedness against unknown or co-circulating pathogens [1] [7].
  • Immune-Potentiating Synergy: Unlike DAAs which solely suppress replication, RLR agonists like KIN1408 stimulate endogenous IFN and ISG production, enhancing innate and adaptive immune priming. This can improve viral clearance, promote T-cell responses, and boost neutralizing antibody production, especially when combined with vaccines [4] [7].
  • Overcoming Viral Evasion: Many viruses directly suppress endogenous RLR pathway activation (Section 1.1). Pharmacological RLR agonists can potentially bypass these blocks, restoring antiviral signaling in infected cells [1] [2].

The conceptual shift toward HDTs represents a proactive strategy against emerging RNA viruses where developing specific DAAs is time-consuming. By leveraging conserved host defense pathways, RLR agonists provide a "ready-made" countermeasure applicable to novel threats exploiting similar cellular machinery [3] [7] [10].

Emergence of KIN1408 as a Novel Immunomodulatory Compound

KIN1408 represents a breakthrough in the chemical biology of RLR activation. It belongs to the benzobisthiazole class of small molecules, structurally distinct from natural RNA PAMPs or synthetic RNA analogs designed to activate RIG-I [4]. Its discovery stemmed from sophisticated high-throughput cell-based screening platforms (e.g., the Kineta AViiD Discovery platform) designed to identify compounds driving IRF3 activation and reporter gene expression [1] [4]. Medicinal chemistry optimization yielded KIN1408 (and its closely related analog KIN1148) as a lead candidate with potent immunostimulatory activity.

Crucially, KIN1408 functions via direct binding to RIG-I. Biochemical studies demonstrate that KIN1408 engages RIG-I, inducing conformational changes and self-oligomerization essential for downstream signaling [4]. This mechanism is RNA- and ATP-independent, representing a novel, non-canonical mode of RIG-I activation distinct from natural 5'ppp-RNA ligands [4]. KIN1408 binding triggers the RIG-I-MAVS signaling axis, culminating in the phosphorylation and nuclear translocation of IRF3 and NF-κB [4]. This dual activation drives the expression of a unique transcriptional program:

  • Type I (IFNα/β) and Type III (IFNλ) Interferons
  • Proinflammatory Cytokines and Chemokines (e.g., IL-6, TNF-α, CCL5/RANTES)
  • Interferon-Stimulated Genes (ISGs) (e.g., MX1, ISG15, IFIT1, OAS) [1] [4]

Transcriptome analyses reveal that KIN1408 induces a distinct immunomodulatory signature compared to recombinant IFN treatment or Sendai virus infection. It promotes a balanced cytokine/chemokine profile conducive to antiviral defense and immune cell recruitment without excessive inflammation associated with some PAMP agonists [4].

KIN1408 exhibits remarkable broad-spectrum antiviral activity in vitro against a daunting array of pathogenic RNA viruses, including:

  • Flaviviridae: West Nile virus (WNV), Dengue virus (DV), Hepatitis C virus (HCV)
  • Filoviridae: Ebola virus (EBOV)
  • Orthomyxoviridae: Influenza A virus (IAV)
  • Arenaviridae: Lassa virus (LASV)
  • Paramyxoviridae: Respiratory syncytial virus (RSV), Nipah virus (NiV) [1] [4]

Knockdown studies using siRNA targeting RIG-I, MAVS, or IRF3 significantly diminish KIN1408's antiviral effects, genetically confirming its mechanism of action depends on the RIG-I pathway [1] [4]. Beyond direct antiviral activity, KIN1408 demonstrates potent adjuvant properties. When co-administered with subunit vaccines (e.g., influenza split vaccine), it significantly enhances neutralizing antibody titers and virus-specific CD8+ T-cell responses compared to vaccination alone, translating into superior protection against lethal viral challenge in animal models [4]. It also promotes dendritic cell maturation, critical for bridging innate and adaptive immunity.

Table 2: Documented Antiviral Spectrum of KIN1408 and Related RIG-I Agonists

Virus FamilyRepresentative PathogensEvidence of Inhibition by KIN1408/Related CompoundsProposed Mechanism Downstream of RIG-I Activation
FlaviviridaeWest Nile Virus (WNV), Dengue Virus (DV), Hepatitis C Virus (HCV)Significant decrease in viral RNA load and infectious virus production in human cell lines [1]Induction of ISGs (e.g., IFIT1, ISG15, OAS) blocking viral entry, translation, and replication
FiloviridaeEbola Virus (EBOV)Suppression of infectious virus production in human monocytic cells [1]IFN-mediated restriction of viral particle assembly/budding
OrthomyxoviridaeInfluenza A Virus (IAV - H1N1, H5N1)Prophylactic and therapeutic suppression in vitro; Adjuvant effect enhances vaccine protection in vivo [1] [4]MX1-mediated inhibition of viral polymerase; Enhanced humoral/cellular immunity
ArenaviridaeLassa Virus (LASV)Reduced viral load in treated cells [1]IFN-induced restriction of viral replication complex formation
ParamyxoviridaeRespiratory Syncytial Virus (RSV), Nipah Virus (NiV)Significant inhibition of infectious virus production [1]Enhanced cytokine/chemokine response limiting viral spread; ISG-mediated inhibition

KIN1408 exemplifies the successful translation of innate immune pathway knowledge into a rationally designed HDA. Its unique mechanism of RIG-I agonism, broad antiviral efficacy across high-priority viral pathogens, and immune-adjuvant potential position it as a promising candidate for further development against diverse RNA virus threats. Its emergence signifies a maturation in the field of immunomodulatory antivirals, moving beyond natural ligands to synthetically optimized small molecules with defined mechanisms and favorable drug-like properties [1] [4] [7].

Properties

Product Name

KIN1408

Molecular Formula

C25H19F2N3O3S

Molecular Weight

479.5

Synonyms

KIN-1408;KIN 1408;7-((4-(difluoromethoxy)phenyl)((5-methoxybenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.